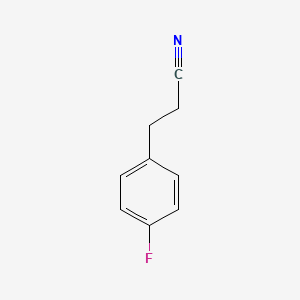

3-(4-Fluorophenyl)propanenitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOXJUSCSYEDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307121 | |

| Record name | 4-Fluorobenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-86-4 | |

| Record name | 4-Fluorobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Substituted Propanenitriles in Contemporary Organic Chemistry

Aryl-substituted propanenitriles are a class of organic compounds that hold considerable importance in modern organic chemistry. Their structure, which features a phenyl ring and a nitrile group connected by a propane (B168953) chain, makes them versatile building blocks for the synthesis of more complex molecules. The nitrile group (C≡N) is a valuable functional group that can be readily converted into other functionalities such as amines, carboxylic acids, amides, and ketones, making these compounds key intermediates in various synthetic pathways.

The presence of an aryl group allows for a wide range of modifications through electrophilic and nucleophilic aromatic substitution reactions, enabling the fine-tuning of the molecule's electronic and steric properties. This adaptability is crucial in fields like medicinal chemistry and materials science. For instance, aryl-substituted propanenitriles are precursors to a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

Furthermore, these compounds are instrumental in the study of reaction mechanisms and in the development of new synthetic methodologies. Their reactions, such as the Knoevenagel condensation, are fundamental in carbon-carbon bond formation. The investigation into the synthesis of aryl nitriles continues to evolve, with new cost-effective and environmentally friendly methods being developed, such as the use of Ceric Ammonium Nitrate (CAN) as both a catalyst and a nitrogen source. rsc.org

Overview of Key Research Trajectories for 3 4 Fluorophenyl Propanenitrile in Scholarly Contexts

Retrosynthetic Analysis and Strategic Disconnections for the Propanenitrile Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. elsevier.com For this compound, several strategic disconnections of the propanenitrile scaffold can be envisioned.

A primary disconnection involves the C-C bond between the β- and γ-carbons relative to the nitrile group. This leads to a (4-fluorophenyl)methyl synthon and a two-carbon nitrile-containing synthon. This strategy points towards alkylation-type reactions. Another key disconnection is at the C(sp²)-C(sp³) bond between the aromatic ring and the propyl chain, suggesting cross-coupling reactions as a viable synthetic approach.

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections. The choice of a specific disconnection and the corresponding synthetic method often depends on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Direct Synthesis Routes to this compound

Several direct methods have been developed for the synthesis of this compound, each with its own advantages and limitations.

Cyanoalkylation and Related Carbon-Carbon Bond Forming Reactions

Cyanoalkylation represents a direct and efficient method for the formation of the propanenitrile scaffold. This typically involves the reaction of a 4-fluorophenyl derivative with a reagent providing the cyanomethyl or cyanoethyl group. For instance, the reaction of 4-fluorobenzyl halides with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent like DMF or DMSO, can yield the desired product.

Another approach is the Michael addition of a cyanide nucleophile to an appropriate α,β-unsaturated precursor derived from 4-fluorobenzaldehyde. This method allows for the direct installation of the nitrile group at the β-position.

A specific example involves the reaction of 3-fluorophenethyl bromide with sodium cyanide in dry DMF at 60°C under an argon atmosphere, which yields 3-(3-fluorophenyl)propanenitrile (B1313067) in 87% yield. chemicalbook.com While this example illustrates the synthesis of the 3-fluoro isomer, the principle is directly applicable to the synthesis of the 4-fluoro analog.

Transition Metal-Catalyzed Coupling Reactions in Propanenitrile Construction

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C bonds. youtube.comnih.govyoutube.com In the context of this compound synthesis, reactions like the Heck and Suzuki couplings are of particular importance. youtube.com

The Heck reaction can be employed to couple a 4-fluorophenyl halide with an alkene bearing a nitrile group or a precursor that can be readily converted to a nitrile. For example, a palladium-catalyzed reaction between 1-bromo-4-fluorobenzene (B142099) and acrylonitrile (B1666552) would directly lead to the formation of a precursor that can be reduced to this compound. A similar strategy has been described for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for Cinacalcet, via a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)₂. nih.gov

The Suzuki coupling, on the other hand, would involve the reaction of a 4-fluorophenylboronic acid with a halo-substituted propanenitrile. youtube.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. youtube.comnih.gov

Functionalization Strategies for Phenylpropanenitrile Precursors

An alternative approach involves the synthesis of a generic phenylpropanenitrile scaffold followed by the introduction of the fluorine atom at the desired position. This can be achieved through electrophilic fluorination of a suitable phenylpropanenitrile precursor. However, this method can sometimes suffer from issues of regioselectivity, leading to a mixture of ortho, meta, and para isomers.

A more controlled approach would involve starting with a pre-functionalized phenyl ring, for example, a protected aminophenylpropanenitrile, which can be converted to the corresponding diazonium salt and subsequently subjected to a Schiemann reaction or related fluorination protocol to introduce the fluorine atom.

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Enrichment Techniques

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity can be critical. nih.govmdpi.com

Asymmetric Catalysis in Nitrile Functionalization and Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral nitriles. acs.orgfrontiersin.org This can be achieved through various approaches, including:

Asymmetric hydrocyanation of alkenes: The addition of hydrogen cyanide across a double bond of a suitable prochiral alkene precursor, catalyzed by a chiral metal complex, can provide enantioenriched nitriles.

Enantioselective conjugate addition: The conjugate addition of a cyanide source to an α,β-unsaturated carbonyl compound or a related Michael acceptor, catalyzed by a chiral organocatalyst or metal complex, can lead to the formation of chiral β-cyanocarbonyl compounds, which can be further elaborated to the desired propanenitrile.

Kinetic resolution of racemic nitriles: A chiral catalyst can be used to selectively react with one enantiomer of a racemic nitrile mixture, leaving the other enantiomer in high enantiomeric excess.

Recent advancements have highlighted the use of N-heterocyclic carbene (NHC) catalysis for the synthesis of chiral nitrile-containing molecules. acs.org Furthermore, photoelectrochemical asymmetric catalysis has been shown to enable enantioselective heteroarylcyanation of alkenes. acs.org An enantioselective method for constructing chiral 3-nitro-4-chromanones has also been reported via a chiral thiourea-catalyzed intramolecular Michael-type cyclization. nih.gov

The following table summarizes some research findings on asymmetric nitrile synthesis:

| Catalytic System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

| Chiral Thiourea | Intramolecular Michael Addition | 2-(2-Nitrovinyl)phenols | Good to excellent | nih.gov |

| N-Heterocyclic Carbene | Atroposelective Imine Umpolung | Isophthalaldehydes and sulfonamides | High | acs.org |

| Photoelectrochemical Asymmetric Catalysis | Heteroarylcyanation of Alkenes | Aryl alkenes and heteroarenes | High | acs.org |

Enantiomeric Enrichment Techniques

In cases where asymmetric synthesis does not provide sufficient enantiomeric purity, enantiomeric enrichment techniques can be employed. These methods aim to increase the enantiomeric excess (ee) of a chiral compound. rsc.org

One common method is chiral chromatography , where the enantiomers of a racemic mixture are separated on a chiral stationary phase. High-performance liquid chromatography (HPLC) with chiral columns is a widely used technique for both analytical and preparative-scale separations of chiral nitriles. nih.gov

Another approach is diastereomeric resolution . This involves reacting the racemic nitrile with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the enantiomerically enriched nitrile.

A simple method for enriching the enantiomeric purity of a functional molecule already rich in one enantiomer has been demonstrated by attaching it to oxalyl chloride, separating the diastereomeric esters by crystallization, and then hydrolyzing the desired ester. rsc.org Furthermore, state-selective enantiomeric enrichment using microwave-driven coherent population transfer has been demonstrated for chiral molecules in the gas phase. aps.org The ability to accurately determine the enantiomeric excess is also crucial, and techniques like chiral tag rotational spectroscopy are being developed for this purpose. marquette.edunih.gov

Chiral Auxiliary-Mediated Approaches to Chirality Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical reactions. york.ac.ukyoutube.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can, in principle, be recovered and reused. york.ac.uk

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in peer-reviewed literature, the principles can be applied based on well-established methodologies for the asymmetric synthesis of related β-aryl nitriles and other carbonyl compounds. The general strategy involves attaching a chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to introduce the nitrile group or another key functionality, and then cleaving the auxiliary.

A prominent class of chiral auxiliaries is the Evans oxazolidinones. researchgate.netyoutube.com For instance, a precursor such as 3-(4-fluorophenyl)propanoic acid could be coupled with an Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyloxazolidinone can then be enolized and reacted with an electrophilic cyanating agent. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered face, thus inducing a high degree of diastereoselectivity.

The key steps in such a hypothetical synthesis would be:

Attachment of the Chiral Auxiliary: The carboxylic acid precursor is converted to an acid chloride and then reacted with the lithium salt of the chiral oxazolidinone.

Diastereoselective Cyanation: The resulting N-acyloxazolidinone is deprotonated to form a specific Z-enolate, which then reacts with an electrophilic cyanide source. The stereochemistry of the auxiliary directs the approach of the cyanide source.

Removal of the Chiral Auxiliary: The auxiliary is cleaved, often by hydrolysis or reduction, to yield the enantiomerically enriched β-cyanocarboxylic acid derivative, which can then be converted to this compound.

The diastereoselectivity of such reactions is often high, with diastereomeric ratios exceeding 90:10 being common. The choice of auxiliary, reaction conditions (solvent, temperature, Lewis acid), and the nature of the electrophile all play a crucial role in determining the stereochemical outcome. researchgate.net

Table 1: Representative Chiral Auxiliaries and Their Potential Application in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Potential Diastereoselectivity (d.r.) | Reference |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | >90:10 | researchgate.netyoutube.com |

| Camphor-derived Auxiliaries | Asymmetric Diels-Alder reactions, alkylations | 85:15 to >95:5 | researchgate.net |

| 8-Phenylmenthol | Asymmetric synthesis of prostaglandins | High | youtube.com |

| Lactate-based Auxiliaries | Asymmetric aldol reactions | High | youtube.com |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. Key considerations include the use of safer solvents, maximization of atom economy, and reduction of waste.

Solvent-Free and Aqueous Media Synthetic Methodologies

Traditional methods for the synthesis of nitriles, such as the reaction of alkyl halides with cyanide salts, often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgchemicalbook.com While effective, these solvents can be difficult to remove and pose environmental and health concerns. Consequently, the development of synthetic methods that utilize more benign solvents, such as water, or that proceed in the absence of a solvent, is highly desirable.

Aqueous Media Synthesis: The cyanation of aryl and alkyl halides in aqueous systems has been shown to be a viable and more environmentally friendly alternative. Palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been successfully demonstrated in water/THF mixtures at mild temperatures (room temperature to 40 °C). acs.org The use of water as a co-solvent can facilitate the dissolution of inorganic cyanide sources like zinc cyanide (Zn(CN)₂). Similarly, nickel-catalyzed cyanation of allylic alcohols in water has been reported to produce allylic nitriles in good yields. organic-chemistry.org These methodologies could potentially be adapted for the synthesis of this compound from a suitable precursor, such as 1-(2-haloethyl)-4-fluorobenzene or 3-(4-fluorophenyl)propan-1-ol.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. The nucleophilic displacement of alkyl halides with powdered sodium cyanide, catalyzed by polyethylene (B3416737) glycol (PEG-400), has been reported as a low-cost and easy-to-perform method for nitrile synthesis. thieme-connect.de This approach avoids the use of volatile organic solvents, simplifies work-up procedures, and reduces waste. Another innovative solvent-free method involves the use of formamide (B127407) as both the solvent and the cyanide source for the cyanation of aryl halides, catalyzed by a palladium complex. researchgate.net

Atom Economy and Waste Minimization Strategies in Preparation

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. organic-chemistry.org A higher atom economy signifies a more efficient process with less waste generation.

The traditional synthesis of this compound involves the Sₙ2 reaction of a 1-(2-haloethyl)-4-fluorobenzene, such as 1-(2-bromoethyl)-4-fluorobenzene (B29555), with a cyanide salt, typically sodium or potassium cyanide. libretexts.orglibretexts.org

The reaction is as follows: F-C₆H₄-CH₂CH₂Br + NaCN → F-C₆H₄-CH₂CH₂CN + NaBr

To calculate the percent atom economy for this reaction, we use the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₉H₈FN): 149.16 g/mol

Molecular Weight of 1-(2-bromoethyl)-4-fluorobenzene (C₈H₈BrF): 203.05 g/mol

Molecular Weight of Sodium Cyanide (NaCN): 49.01 g/mol

% Atom Economy = (149.16 / (203.05 + 49.01)) x 100 ≈ 59.17%

This calculation reveals that approximately 40.83% of the reactant mass is converted into a byproduct, sodium bromide (NaBr), which is considered waste.

To improve atom economy and minimize waste, alternative synthetic strategies can be considered:

Cyanide-Free Routes: The development of methods that avoid toxic cyanide reagents and generate less waste is a key goal. For example, the synthesis of nitriles from alcohols and aqueous ammonia (B1221849), mediated by a copper catalyst, generates water as the primary byproduct and offers a greener alternative. organic-chemistry.org

Catalytic Approaches: The use of catalytic amounts of reagents, rather than stoichiometric quantities, inherently improves atom economy and reduces waste. organic-chemistry.org

Table 2: Comparison of Synthetic Routes to Nitriles based on Green Chemistry Principles

| Synthetic Route | Reactants | Solvent | Atom Economy (%) | Green Chemistry Considerations | Reference |

| Sₙ2 from Alkyl Halide | Alkyl Halide, NaCN/KCN | DMF/DMSO | ~59% (for F-Ph-Et-Br) | Use of toxic cyanides and high-boiling point solvents. | libretexts.orglibretexts.org |

| Dehydration of Amide | Primary Amide, P₄O₁₀/SOCl₂ | Often neat | High (for the transformation), but low overall due to stoichiometric dehydrating agent. | Generates significant inorganic waste from the dehydrating agent. | libretexts.orgpressbooks.pub |

| Pd-catalyzed Cyanation in Aqueous Media | Aryl Halide, Zn(CN)₂ | H₂O/THF | Varies with substrate | Milder conditions, use of water as a solvent, but still uses a metal catalyst and cyanide source. | acs.org |

| Solvent-Free with PEG | Alkyl Halide, NaCN | None (PEG as catalyst) | ~59% | Avoids volatile organic solvents, but still uses stoichiometric toxic cyanide. | thieme-connect.de |

| Cyanide-Free from Alcohols | Alcohol, Aqueous Ammonia | Water | High | Avoids toxic cyanides, uses a benign solvent, generates water as a byproduct. | organic-chemistry.org |

Reactivity Profiles and Mechanistic Investigations of 3 4 Fluorophenyl Propanenitrile

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond in 3-(4-Fluorophenyl)propanenitrile is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic and Lewis basic. ucalgary.ca This electronic structure is the foundation for a variety of transformations, including reductions, hydrolysis, cycloadditions, and nucleophilic additions.

Reduction Pathways to Amines and Imines

The reduction of the nitrile group is a primary method for synthesizing amines. wikipedia.orgbme.hu This transformation can be achieved through several pathways, primarily catalytic hydrogenation and chemical reduction with stoichiometric reagents. wikipedia.orgstudymind.co.uk

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. wikipedia.org The reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Group 10 metals like Raney nickel, palladium, and platinum. wikipedia.orgchemguide.co.uk The reaction conditions, such as temperature, pressure, and choice of catalyst, are crucial for maximizing the yield of the primary amine, 3-(4-fluorophenyl)propan-1-amine. wikipedia.orgbme.hu Under certain conditions, the intermediate imine can be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Stoichiometric Reductions: Powerful reducing agents can also effectively convert nitriles to primary amines. studymind.co.uk Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, typically used in a non-aqueous solvent like dry ether, followed by an acidic workup. studymind.co.ukchemguide.co.ukyoutube.com Other reagents such as diborane and sodium in alcohol can also be employed. wikipedia.orgstudymind.co.uk While effective, these methods produce stoichiometric amounts of metal salt waste, making them less environmentally benign than catalytic methods. thieme-connect.de

The following table summarizes common reduction methods for nitriles:

| Reagent/Catalyst | Conditions | Product(s) | Notes |

| H₂ / Raney Ni, Pd, or Pt | High temperature and pressure | Primary amine | Economical; potential for secondary/tertiary amine byproducts. wikipedia.orgstudymind.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Dry ether, followed by acid workup | Primary amine | Strong, non-catalytic reducing agent. studymind.co.ukchemguide.co.uk |

| Sodium Borohydride (NaBH₄) | Higher temperatures, often with a catalyst (Ni, Pd, Co) | Primary amine | Generally not strong enough to reduce nitriles alone. chemguide.co.ukthieme-connect.de |

| Diisobutylaluminium hydride (DIBAL-H) | Aqueous workup | Aldehyde | The reaction stops at the imine stage, which is hydrolyzed to an aldehyde. wikipedia.org |

Hydrolysis and Amidation Reactions, Including Ritter-Type Transformations

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemguide.co.uk This process involves the reaction of the nitrile with water. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields a carboxylic acid and an ammonium salt. studymind.co.ukchemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.com Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the nucleophilic attack by water. lumenlearning.compressbooks.pub

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially forms a salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic addition of a hydroxide ion to the nitrile carbon. chemistrysteps.compressbooks.pub To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org

Ritter-Type Transformations: The Ritter reaction provides a method to form N-alkyl amides from nitriles. wikipedia.org The reaction involves treating a substrate that can form a stable carbocation (such as a tertiary alcohol or an alkene) with a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The carbocation acts as an electrophile, which is attacked by the nucleophilic nitrogen of the nitrile. organic-chemistry.org This forms a nitrilium ion intermediate, which is then hydrolyzed upon aqueous workup to yield the corresponding N-substituted amide. wikipedia.orgorganic-chemistry.orgresearchgate.net

Cycloaddition Chemistry Involving the Nitrile Moiety

While the carbon-nitrogen triple bond is analogous to an alkyne, it is generally an unreactive partner in common cycloaddition reactions like the Diels-Alder reaction. mit.edu However, under specific conditions, the nitrile moiety can participate in certain cycloaddition processes.

[3+2] Cycloadditions: Nitriles can react with 1,3-dipoles, such as nitrile ylides or azides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netnih.gov For example, a copper-catalyzed reaction between a nitrile, a diazo compound (as a nitrile ylide precursor), and a diazonium salt can produce fully substituted 1,2,4-triazoles. researchgate.net

Intramolecular Cycloadditions: In specifically designed systems, the nitrile group can be intercepted by a highly reactive, transiently formed diene in an intramolecular fashion. For instance, vinylallenes generated from 1,6-diynes have been shown to undergo intramolecular [4+2] cycloadditions with a pendant nitrile group to form pyridine (B92270) derivatives. mit.edu

Nucleophilic Additions to the Nitrile Carbon and Subsequent Reactions

The fundamental reactivity of the nitrile group is defined by nucleophilic addition to the electrophilic carbon atom. ucalgary.capressbooks.pub The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Strong Nucleophiles: Anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), add directly to the nitrile carbon to form an intermediate imine salt. ucalgary.ca This intermediate can then be hydrolyzed to produce a ketone.

Weak Nucleophiles: Neutral, weaker nucleophiles like water or alcohols require the nitrile to be activated by an acid catalyst. ucalgary.ca Protonation of the nitrogen atom significantly increases the electrophilicity of the carbon, allowing the weaker nucleophile to attack. ucalgary.ca This principle underlies acid-catalyzed hydrolysis and the Ritter reaction. ucalgary.calumenlearning.com

The addition of a nucleophile changes the hybridization of the nitrile carbon from sp to sp². nih.gov Subsequent reactions of the initial adduct, such as protonation, tautomerization, or further hydrolysis, lead to the final stable products like amines, amides, or ketones. pressbooks.pub

Reactivity of the 4-Fluorophenyl Moiety

The reactivity of the aromatic ring in this compound is influenced by the electronic properties of both the fluorine atom and the 3-propanenitrile side chain.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position of this substitution (regioselectivity) is determined by the existing substituents on the ring. chemistrytalk.orglibretexts.org

Directing Effects of Substituents:

Fluorine: The fluorine atom is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org This is due to its strong electron-withdrawing inductive effect. stackexchange.com However, through resonance, the fluorine atom's lone pairs can donate electron density to the ring, particularly at the ortho and para positions. researchgate.net This resonance effect, though weaker than the inductive effect, makes the ortho and para positions more electron-rich than the meta position. Consequently, fluorine is an ortho, para-director. libretexts.orgresearchgate.net

3-Propanenitrile Group (-CH₂CH₂CN): This substituent is an alkyl chain attached to the ring. Alkyl groups are generally considered activating, electron-donating groups through an inductive effect, and are therefore ortho, para-directors. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nitrile group is insulated from the ring by two methylene (B1212753) groups, so its deactivating influence on the ring is minimal.

The 3-propanenitrile group directs incoming electrophiles to the ortho positions (2 and 6) and the para position (4), which is already occupied by fluorine.

The fluorine atom directs incoming electrophiles to its ortho positions (3 and 5) and its para position (1), which is occupied by the propanenitrile group.

Therefore, electrophilic attack is directed to all available positions on the ring (2, 3, 5, and 6). The final product distribution will be a mixture of isomers, with the precise ratio depending on the steric hindrance and the specific electronic demands of the incoming electrophile.

The following table summarizes the directing effects:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Preference |

| -F | 4 | Strong withdrawing (-I) | Weak donating (+R) | Deactivating | Ortho, Para (positions 3, 5) |

| -CH₂CH₂CN | 1 | Weak donating (+I) | N/A | Weakly Activating | Ortho, Para (positions 2, 6) |

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions

The presence of a fluorine atom and a cyanoalkyl group on the aromatic ring of this compound suggests a propensity for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the fluoride (B91410) ion, which acts as a leaving group. The reaction is facilitated by the presence of an electron-withdrawing group, such as the nitrile, which stabilizes the intermediate Meisenheimer complex.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. nih.gov The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrile group in the para position to the fluorine atom in this compound is crucial for stabilizing this intermediate by delocalizing the negative charge. The second step involves the elimination of the fluoride ion, restoring the aromaticity of the ring.

Recent computational and experimental studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. acs.orgspringernature.com The specific pathway, whether stepwise or concerted, is influenced by factors such as the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. For instance, computational studies on related fluoroarenes have shown that the reaction mechanism can be borderline between concerted and stepwise pathways. nih.gov

The reactivity of the C-F bond in SNAr reactions is somewhat counterintuitive when compared to other halogens. While fluoride is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr reactions, fluoroarenes are often more reactive than their chloro-, bromo-, or iodo- counterparts. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.

A variety of nucleophiles can be employed in SNAr reactions with activated fluoroarenes. These include alkoxides, phenoxides, thiophenoxides, amines, and carbanions. The reaction conditions typically involve polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the nucleophile without strongly solvating the anion, thus enhancing its nucleophilicity.

| Nucleophile | Solvent | Temperature (°C) | Product | Reference |

| Sodium Methoxide | Methanol (B129727) | 80 | 3-(4-methoxyphenyl)propanenitrile | (Inferred from general SNAr principles) |

| Sodium Thiophenoxide | DMF | 100 | 3-(4-(phenylthio)phenyl)propanenitrile | (Inferred from general SNAr principles) |

| Piperidine | DMSO | 120 | 3-(4-(piperidin-1-yl)phenyl)propanenitrile | (Inferred from general SNAr principles) |

Carbon-Fluorine Bond Activation and Functionalization Studies

Beyond SNAr reactions, the carbon-fluorine bond in this compound can be activated and functionalized using transition metal catalysts. acs.org This approach has emerged as a powerful tool for the synthesis of complex organic molecules, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions than traditional methods.

The activation of the C-F bond by transition metals typically involves an oxidative addition step, where the metal center inserts into the C-F bond. This process is generally more challenging for C-F bonds compared to C-Cl, C-Br, or C-I bonds due to the high bond dissociation energy of the C-F bond. However, the use of appropriate ligands and metal catalysts, such as those based on nickel, palladium, or rhodium, can facilitate this process. acs.org

For this compound, the presence of the cyanoalkyl group can influence the C-F bond activation. The nitrile group can coordinate to the metal center, potentially directing the oxidative addition to the C-F bond. Computational studies on the reaction of 4-fluorobenzonitrile with a zerovalent nickel complex have shown that the reaction proceeds through initial coordination of the nitrile to the nickel, followed by oxidative addition of the C-CN bond. acs.org A similar pathway could be envisioned for this compound.

Once the C-F bond is activated, a variety of transformations can occur. These include cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, where a new carbon-carbon bond is formed. Carbonylation reactions can introduce a carbonyl group, and hydrodefluorination reactions can replace the fluorine atom with hydrogen.

The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield in C-F bond functionalization reactions. For example, the use of specific phosphine ligands can promote the desired catalytic cycle and prevent side reactions.

| Catalyst System | Reaction Type | Product | Reference |

| Pd(PPh3)4 / Base | Suzuki Coupling with Arylboronic acid | 3-(biphenyl-4-yl)propanenitrile | (Inferred from general C-F activation principles) |

| Ni(cod)2 / Ligand | Buchwald-Hartwig Amination with Amine | 3-(4-aminophenyl)propanenitrile | (Inferred from general C-F activation principles) |

| Rh(I) complex / Silane | Hydrodefluorination | 3-phenylpropanenitrile | (Inferred from general C-F activation principles) |

Detailed Mechanistic Studies of Key Transformations

Kinetic and Thermodynamic Profiling of Reaction Pathways

Detailed kinetic and thermodynamic studies are essential for a thorough understanding of the reaction mechanisms of this compound. While specific experimental data for this compound is scarce, we can infer its reactivity profile based on studies of analogous compounds and general principles of physical organic chemistry.

For the SNAr reaction, the rate law is typically second order, being first order in both the aryl fluoride and the nucleophile. The rate-determining step is the formation of the Meisenheimer complex. The activation energy for this step is influenced by the stability of the intermediate. The electron-withdrawing cyanoalkyl group in this compound is expected to lower the activation energy by stabilizing the negative charge in the Meisenheimer complex.

Computational studies using Density Functional Theory (DFT) can provide valuable insights into the kinetic and thermodynamic parameters of these reactions. researchgate.netstrath.ac.ukstackexchange.com For example, DFT calculations can be used to determine the geometries and energies of reactants, transition states, and intermediates, allowing for the calculation of activation energies and reaction enthalpies. A computational study on the SNAr reaction of 4-fluoro-1-naphthaldehyde with methylthiolate showed that the reaction proceeds via a concerted mechanism with a lower activation energy barrier compared to a stepwise pathway. researchgate.net

Spectroscopic Monitoring of Reaction Intermediates and Transition States

The direct observation of reaction intermediates, such as the Meisenheimer complex in SNAr reactions, provides strong evidence for the proposed mechanism. Spectroscopic techniques like NMR, UV-Vis, and IR spectroscopy can be employed to detect and characterize these transient species.

In the case of SNAr reactions of this compound, the formation of the Meisenheimer complex would lead to significant changes in the 1H and 13C NMR spectra of the aromatic ring. The upfield shift of the aromatic protons and carbons is a characteristic feature of the negatively charged intermediate. acs.org

UV-Vis spectroscopy can also be used to monitor the formation of the often highly colored Meisenheimer complexes. The appearance of a new absorption band at a longer wavelength is indicative of the formation of the extended conjugated system of the intermediate.

While the direct spectroscopic observation of transition states is not possible due to their fleeting nature, their properties can be inferred from kinetic isotope effect (KIE) studies and computational modeling.

Isotopic Labeling Experiments for Reaction Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.netdiva-portal.orgharvard.eduprinceton.edu In the context of the reactivity of this compound, isotopic labeling could be used to provide definitive evidence for the proposed mechanisms of SNAr and C-F bond activation reactions.

For the SNAr reaction, labeling the fluorine atom with 18F would allow for the determination of the kinetic isotope effect (kF-18/kF-19). A significant KIE would suggest that the C-F bond is being broken in the rate-determining step, which would be consistent with a concerted mechanism. A small or non-existent KIE would support a stepwise mechanism where the C-F bond is broken in a fast subsequent step. diva-portal.org

In the study of C-F bond activation, labeling the carbon atom attached to the fluorine with 13C could be used to follow the transformation of this specific carbon atom. This would be particularly useful in distinguishing between different possible pathways of oxidative addition and subsequent reductive elimination in transition metal-catalyzed reactions.

Furthermore, deuterium labeling of the propanenitrile side chain could be used to investigate any potential involvement of this group in the reaction mechanism, for example, through intramolecular interactions or side reactions.

| Isotopic Label | Technique | Mechanistic Insight |

| 18F | Kinetic Isotope Effect | Distinguishing between concerted and stepwise SNAr mechanisms. |

| 13C at C4 | NMR Spectroscopy | Tracing the fate of the ipso-carbon in C-F activation. |

| 2H on propanenitrile chain | NMR Spectroscopy | Investigating the role of the side chain in the reaction. |

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Propanenitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(4-Fluorophenyl)propanenitrile, a combination of one-dimensional and multidimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular connectivity and offering insights into its conformational preferences.

Multidimensional NMR Techniques for Detailed Connectivity and Conformational Analysis

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the fluorophenyl ring will appear as a complex multiplet system due to ¹H-¹H and ¹H-¹⁹F couplings. The two methylene (B1212753) groups (-CH₂CH₂CN) will present as two triplets, assuming free rotation, due to coupling with each other.

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the two aliphatic carbons, and the nitrile carbon. The nitrile carbon typically appears around 115-125 ppm. youtube.com The carbon atoms of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling. ucsd.edu

COSY: A COSY spectrum would reveal the correlation between the vicinal protons of the ethyl chain (-CH₂-CH₂-), confirming their connectivity.

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the aliphatic CH₂ groups and the protonated aromatic carbons.

HMBC: The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the ethyl chain with the nitrile carbon and the ipso-carbon of the aromatic ring, as well as correlations between the aromatic protons and their neighboring carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are in Hz. Data is estimated based on known values for similar structural motifs. youtube.comucsd.eduubc.ca

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations |

| C1 (CN) | - | ~119 | H3, H2 |

| C2 (CH₂CN) | ~2.6 (t, J ≈ 7 Hz) | ~18 | C1, C3, C4 |

| C3 (ArCH₂) | ~2.9 (t, J ≈ 7 Hz) | ~31 | C2, C4, C5/C9 |

| C4 (Ar-C) | - | ~135 (d, ⁴JCF) | H3, H5/H9 |

| C5/C9 (Ar-CH) | ~7.2 (dd, J ≈ 8.5, 5.5 Hz) | ~130 (d, ³JCF) | H3, C4, C6/C8, C7 |

| C6/C8 (Ar-CH) | ~7.0 (t, J ≈ 8.5 Hz) | ~116 (d, ²JCF) | H5/H9, C4, C7 |

| C7 (Ar-CF) | - | ~162 (d, ¹JCF ≈ 245 Hz) | H6/H8 |

Solid-State NMR Applications for Polymorph and Crystal Structure Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, ssNMR could be employed to:

Identify and Distinguish Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical shifts and line shapes in ssNMR spectra. emory.edu ¹³C and ¹⁹F are excellent nuclei for such studies.

Determine Asymmetric Unit Cell Content: ssNMR can determine the number of magnetically inequivalent molecules in the asymmetric unit cell of a crystal.

Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information on through-space dipolar couplings, revealing details about intermolecular distances and packing.

While specific experimental ssNMR data for this compound is not documented in the searched literature, the principles are well-established for other organic molecules. sdsu.edu The presence of the fluorine atom provides an additional sensitive probe (¹⁹F ssNMR) to characterize the local environment within the crystal lattice.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational and Electronic Structure Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to functional groups, bonding, and subtle changes in molecular structure and environment. youtube.com

Comprehensive Band Assignment and Functional Group Analysis

The FT-IR and Raman spectra of this compound are characterized by vibrations of the p-substituted benzene (B151609) ring, the propyl chain, and the nitrile group. A comprehensive assignment can be made by comparison with known data for similar compounds and through the aid of theoretical calculations like Density Functional Theory (DFT). researchgate.netnih.govnih.gov

Table 2: Predicted Vibrational Band Assignments for this compound

Wavenumbers (cm⁻¹) are approximate and based on characteristic frequencies for functional groups. spectroscopyonline.comarxiv.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected FT-IR Intensity | Expected Raman Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Medium | Medium |

| ~2245 | C≡N Stretch | Sharp, Strong | Medium |

| ~1605 | Aromatic C=C Stretch | Strong | Strong |

| ~1510 | Aromatic C=C Stretch | Strong | Strong |

| 1470-1430 | CH₂ Scissoring | Medium | Weak |

| ~1225 | C-F Stretch | Very Strong | Weak |

| ~830 | p-Substituted Benzene C-H Out-of-Plane Bend | Strong | Weak |

The most characteristic band is the nitrile (C≡N) stretching vibration, which appears as a sharp, intense peak around 2245 cm⁻¹. spectroscopyonline.com Its position can be influenced by conjugation; for aromatic nitriles, this band is typically found between 2240 and 2220 cm⁻¹. The spectra are also dominated by strong absorptions corresponding to the aromatic ring vibrations and the C-F stretching mode.

Investigation of Solvent Effects on Vibrational Modes

The vibrational frequency of the nitrile group is notably sensitive to its local environment, a phenomenon known as solvatochromism. nih.gov This sensitivity arises from the vibrational Stark effect, where the electric field from the surrounding solvent molecules perturbs the C≡N bond, causing a shift in its stretching frequency. nih.gov

Studies on other aromatic nitriles have shown that the nitrile stretch frequency shifts in concert with the polarity of the solvent. nih.gov In aprotic solvents, an increase in solvent polarity generally leads to a red shift (lower frequency) of the C≡N band. This is because the solvent's reaction field interacts with the dipole moment of the nitrile group.

For this compound, it is expected that changing the solvent from a non-polar one (like hexane) to a polar aprotic one (like DMSO) would cause a measurable decrease in the C≡N stretching frequency. This effect can be quantified to probe the local electric field, making the nitrile group a useful spectroscopic reporter. Hydrogen-bonding solvents can cause more complex blue-shifts due to direct quantum mechanical interactions. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation. libretexts.orglibretexts.org

The molecular formula of this compound is C₉H₈FN. Its monoisotopic mass can be calculated with high precision.

Table 3: Accurate Mass Determination of this compound

| Property | Value |

| Molecular Formula | C₉H₈FN |

| Monoisotopic Mass | 149.0641 g/mol |

| Nominal Mass | 149 g/mol |

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion ([M]⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. A plausible fragmentation pathway for this compound would involve key bond cleavages. miamioh.edu

Proposed Key Fragmentation Pathways:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like cation or a substituted benzyl (B1604629) cation. Loss of the ·CH₂CN radical (40 Da) would result in a fragment ion at m/z 109, corresponding to the fluorotropylium cation. This is often the base peak in the spectrum of similar compounds.

Loss of Propionitrile (B127096): Cleavage of the bond between the aromatic ring and the propyl chain can lead to the loss of a neutral propionitrile molecule, although this is generally less favored.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule (20 Da) from the molecular ion is another possibility.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 149 | [C₉H₈FN]⁺˙ (Molecular Ion) | - |

| 109 | [C₇H₆F]⁺ | ·CH₂CN |

| 96 | [C₆H₄F]⁺ | ·C₃H₄N |

| 77 | [C₆H₅]⁺ | C₃H₃FN |

Tandem Mass Spectrometry (MS/MS) for Complex Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. For this compound, this process would involve the initial ionization of the molecule, selection of the molecular ion ([M+H]⁺ or M⁺˙), and subsequent collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Predicted Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the fluorophenyl group, the propyl chain, and the nitrile group would all influence the fragmentation pattern.

One probable fragmentation pathway involves the loss of the nitrile group as a neutral radical (•CN), leading to the formation of a stable secondary carbocation. Another significant fragmentation would likely be the benzylic cleavage, resulting in the formation of a fluorotropylium ion, a common and stable fragment for compounds containing a benzyl group. Cleavage of the C-C bonds within the propyl chain would also be expected, leading to a series of smaller fragment ions.

Hypothetical Tandem Mass Spectrometry Data:

A hypothetical MS/MS experiment on this compound would be expected to yield a spectrum with several key peaks. The table below outlines the potential major fragments and their corresponding mass-to-charge ratios (m/z).

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 150.07 [M+H]⁺ | 123.06 | HCN | [C₈H₉F]⁺ |

| 150.07 [M+H]⁺ | 109.04 | C₂H₄CN | [C₆H₅F]⁺ |

| 150.07 [M+H]⁺ | 96.04 | C₃H₅N | [C₆H₄F]⁺ |

This data is theoretical and would require experimental validation.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Expected Molecular Geometry and Conformation:

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The fluorophenyl ring is expected to be planar. The conformation of the propanenitrile chain relative to the aromatic ring would be a key feature, likely adopting a staggered conformation to minimize steric hindrance. The C-F bond length and the geometry of the nitrile group (-C≡N) would also be determined with high precision.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The existence of polymorphs for this compound is plausible and would be of significant interest as different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.

Crystal Packing and Intermolecular Interactions:

The crystal packing analysis would reveal how the molecules of this compound are arranged in the crystal lattice. The primary intermolecular interactions expected to be observed would be dipole-dipole interactions, arising from the polar C-F and C≡N bonds, and van der Waals forces. Weak C-H···N and C-H···F hydrogen bonds may also play a role in stabilizing the crystal structure. The arrangement of the fluorophenyl rings could lead to π-π stacking interactions, further influencing the crystal packing.

A detailed analysis of the crystal packing would provide insights into the material's bulk properties. For instance, the density of the packing and the strength of the intermolecular forces would correlate with the compound's melting point and hardness.

Hypothetical Crystallographic Data:

Should a crystallographic study be performed, the resulting data would be presented in a standardized format. The table below provides an example of the type of data that would be generated.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 13.2 |

| β (°) | 95.5 |

| Volume (ų) | 800.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.24 |

This data is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to predicting the behavior of 3-(4-Fluorophenyl)propanenitrile at a molecular level. These calculations provide a detailed picture of electron distribution and energy, which are key determinants of its chemical properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.netajchem-a.comscielo.org.mx This process involves finding the lowest energy conformation of the molecule, which corresponds to its most likely structure. scielo.org.mxnih.gov

The optimized geometry reveals specific bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-(4-Fluorophenyl)propionic acid, DFT calculations have been used to determine these parameters. researchgate.net These geometric parameters are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Selected Optimized Geometric Parameters for a Fluorophenyl-Containing Compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-C (propyl chain) | ~112° |

| Dihedral Angle | F-C-C-C | Varies with conformation |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Precise values for this compound would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. ajchem-a.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions where electron density is highest (for donation) and lowest (for acceptance), respectively. nih.govbhu.ac.in This is crucial for understanding how the molecule will behave in chemical reactions. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 to 6.5 |

| Ionization Potential (I) | ≈ -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | ≈ -ELUMO | 0.5 to 1.5 |

| Global Hardness (η) | (I - A) / 2 | 2.75 to 3.25 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Charge Distribution Analysis and Electrostatic Potential Mapping

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule. Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial charges on each atom. scielo.org.mx This information helps to identify electron-rich and electron-poor regions within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgnumberanalytics.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. libretexts.orgyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. numberanalytics.comavogadro.cc Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. numberanalytics.comavogadro.cc For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the fluorine atom, and a positive potential around the hydrogen atoms. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. scielo.org.mxresearchgate.net The accuracy of these predictions has significantly improved, making them a valuable tool for structure elucidation. github.io Comparing the calculated chemical shifts with experimental spectra helps in assigning the signals to specific atoms in the molecule. arxiv.org

Similarly, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. karazin.uaresearchgate.net By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved, providing further confirmation of the molecular structure. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectrum | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | Chemical Shift (C≡N) | ~120 ppm | (Requires experimental data) |

| ¹H NMR | Chemical Shift (aromatic H) | ~7.0-7.3 ppm | (Requires experimental data) |

| IR | Vibrational Frequency (C≡N stretch) | ~2250 cm⁻¹ | (Requires experimental data) |

| IR | Vibrational Frequency (C-F stretch) | ~1230 cm⁻¹ | (Requires experimental data) |

Note: The calculated values are typical for the respective functional groups and would need to be specifically computed for this compound.

Conformational Analysis and Energy Landscapes using Computational Methods

The flexible propyl chain in this compound allows for the existence of multiple conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. Computational methods are used to perform a conformational analysis to identify the most stable conformers and to map the potential energy surface of the molecule. sci-hub.senih.gov

By systematically rotating the dihedral angles of the propyl chain and calculating the energy of each resulting conformation, an energy landscape can be generated. researchgate.net This landscape reveals the low-energy (stable) conformations and the energy barriers between them. frontiersin.org This analysis is crucial for understanding the molecule's flexibility and how its shape might change in different environments. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step process of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediate structures, as well as the transition states that connect them. chemrxiv.orgnih.gov

The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate. By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism and predict how changes in the reactants or reaction conditions will affect the outcome of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathway Mapping

The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry that maps the minimum energy pathway connecting a transition state to its corresponding reactants and products on the potential energy surface. protheragen.aimissouri.eduscm.com Essentially, an IRC calculation traces the most efficient trajectory a chemical reaction follows, providing a detailed view of geometric changes throughout the process. missouri.edu

The process begins by locating the geometry of the transition state (TS)—the highest energy point on the reaction path. scm.comresearchgate.net This is typically achieved through optimization algorithms that find a first-order saddle point on the potential energy surface. Once the TS is confirmed (characterized by a single imaginary vibrational frequency), the IRC calculation proceeds in both forward and backward directions along the reaction coordinate. researchgate.net This confirms that the identified transition state correctly connects the intended reactants and products. missouri.eduresearchgate.net

For a hypothetical reaction involving this compound, such as its synthesis via nucleophilic substitution or a subsequent transformation, an IRC calculation would provide the following:

Confirmation of the Reaction Mechanism: It verifies the link between the starting materials, the transition state, and the final products. missouri.edu

Visualization of Atomic Motion: It shows the precise movement of each atom as the molecule transforms, for instance, how the cyanide group approaches and bonds to the fluorophenylpropane backbone.

Understanding of Complex Reactions: For multi-step reactions, IRC calculations can help dissect each elementary step, identifying any intermediates that may form along the pathway. protheragen.aimissouri.edu

Computational software packages like Gaussian are commonly used to perform these calculations, requiring the initial structure of the transition state and its associated force constants (Hessian matrix). protheragen.ai

Activation Barrier and Reaction Energy Profile Determination

A reaction energy profile, or reaction coordinate diagram, is a graphical representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate. The highest peak on this profile represents the transition state, and the energy difference between the reactants and this transition state is known as the activation energy or activation barrier.

For a reaction involving this compound, a theoretical reaction energy profile would reveal:

Kinetic Feasibility: A high activation barrier suggests a slow reaction, while a low barrier indicates a faster one.

The table below illustrates the type of data that would be generated from such a study for a hypothetical reaction.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State (TS) | Highest Energy Point on Pathway | +25.5 |

| Products | Final Molecule(s) | -15.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Intermolecular Interactions and Solvent Effects through Advanced Molecular Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of intermolecular interactions and the influence of the surrounding environment, such as a solvent. acs.orgnih.gov

For this compound, MD simulations can reveal how molecules interact with each other in a liquid or solid state. The presence of the electronegative fluorine atom and the polar nitrile group suggests that dipole-dipole interactions and van der Waals forces are significant. The fluorinated aromatic ring can also participate in specific interactions; fluorination often withdraws electron density from the aromatic system, potentially weakening traditional π-stacking but enabling other types of interactions. csic.esnih.gov

Advanced analyses can decompose the total interaction energy between molecules into distinct physical components, as illustrated in the hypothetical table below for a dimer of this compound.

| Energy Component | Description | Illustrative Interaction Energy (kcal/mol) |

|---|---|---|

| Coulombic | Electrostatic interaction (attraction/repulsion) | -4.5 |

| Polarization | Induced dipole interactions | -1.8 |

| Dispersion | London dispersion forces (van der Waals) | -6.2 |

| Repulsion | Pauli exclusion principle repulsion | +5.1 |

| Total | Net Interaction Energy | -7.4 |

This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the type of data obtained from energy decomposition analysis.

Furthermore, MD simulations are crucial for understanding solvent effects . The behavior and properties of a solute can change dramatically in different solvents. nih.govnih.gov Simulating this compound in an explicit solvent environment (e.g., surrounded by thousands of water or tetrahydrofuran (B95107) molecules) allows researchers to study:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. acs.org

Solubility: By calculating the free energy of solvation.

Conformational Changes: How the solvent influences the preferred shape of the molecule.

Hydrogen Bonding: The fluorine atom and the nitrile nitrogen can act as hydrogen bond acceptors, and simulations can quantify the strength and lifetime of these bonds with protic solvents. nih.gov

These simulations rely on accurate force fields, which are sets of parameters that define the potential energy of the system. mdpi.comnih.gov For fluorinated compounds, specialized or carefully validated force fields are essential for obtaining reliable results. nih.gov

Role of 3 4 Fluorophenyl Propanenitrile in Advanced Organic Synthesis and Materials Development

Precursor for the Synthesis of Complex Heterocyclic Systems

The presence of both an aromatic ring and a nitrile functionality makes 3-(4-Fluorophenyl)propanenitrile an ideal starting material for the construction of diverse heterocyclic systems. These cyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system. nih.gov this compound is a valuable precursor for synthesizing a variety of these important scaffolds.

Pyrazoles: Fluorinated pyrazoles are of considerable interest as building blocks in medicinal chemistry due to their potential biological activities. nih.gov The synthesis of pyrazole (B372694) derivatives often involves the cyclization of appropriate precursors. For instance, 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a known derivative, highlighting the utility of the this compound backbone in constructing functionalized pyrazole rings. scbt.com The synthesis of pyrano[2,3-c]pyrazole derivatives has also been explored, although the use of (E)-3-(4-fluorophenyl)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one in certain reactions has resulted in low yields of the desired products. nih.gov

Pyridines: Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. chim.it The synthesis of substituted pyridines can be achieved through various methods, including condensation reactions and cycloadditions. baranlab.orgijnrd.org The nitrile group in this compound can participate in cyclization reactions to form pyridine rings. For example, a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it

Oxadiazines: 1,3,4-Oxadiazine derivatives are six-membered heterocyclic compounds that have garnered significant interest in medicinal and materials science. manipal.edu The synthesis of these structures can be achieved through methods such as the cyclization of α,β-unsaturated nitriles. manipal.edu While direct synthesis from this compound is not explicitly detailed in the provided results, the nitrile functionality is a key reactive group for forming such heterocyclic systems. For example, the synthesis of 4H-1,3,5-oxadiazine derivatives has been achieved through the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide. biointerfaceresearch.com

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. sigmaaldrich.com This has led to the widespread use of fluorinated building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comalfa-chemistry.comenamine.net

This compound is a valuable fluorinated building block. bldpharm.com The presence of the fluorine atom can enhance properties such as thermal stability and lipophilicity, while also influencing the molecule's reactivity and biological activity. sigmaaldrich.com Aromatic fluorides, such as the 4-fluorophenyl group in this compound, are important intermediates in the synthesis of a wide range of products, including pharmaceuticals and dyes. alfa-chemistry.com The trifluoromethyl group (CF3) is another common fluorine-containing substituent that is recognized for its significant role in medicinal chemistry and material science. mdpi.com

Table 1: Examples of Fluorinated Building Blocks and their Applications

| Fluorinated Building Block | Application Area | Reference |

| 2,4-Dichlorofluorobenzene | Synthesis of quinolone antibiotics (e.g., ciprofloxacin) | alfa-chemistry.com |

| p-Fluorophenol | Synthesis of anti-inflammatory drugs | alfa-chemistry.com |

| Fluorobenzoyl chloride | Synthesis of cardiovascular drugs | alfa-chemistry.com |

| 3-Chloro-4-fluoroaniline | Synthesis of fluoroquinolone antibiotics | alfa-chemistry.com |

| 4-Bromo-2-fluoroaniline | Synthesis of anti-inflammatory drugs | alfa-chemistry.com |

Scaffold for the Development of Functional Organic Molecules and Intermediates

The core structure of this compound serves as a versatile scaffold upon which more complex and functional organic molecules can be built. The nitrile group and the fluorinated phenyl ring provide multiple points for chemical modification, allowing for the systematic development of new compounds with desired properties.

The nitrile group is a particularly useful functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. researchgate.net This versatility allows for the transformation of this compound into a wide array of intermediates. For example, the related compound 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile highlights how the core structure can be further functionalized. bldpharm.com

Integration into Polymer Architectures and Macromolecular Design

While specific examples of the direct integration of this compound into polymer architectures are not prevalent in the provided search results, its structural features suggest potential applications in macromolecular design. The nitrile group can be a site for polymerization or for grafting onto existing polymer chains.

Fluorinated polymers, such as polytetrafluoroethylene (Teflon), are known for their unique properties, including high thermal stability and chemical resistance. sigmaaldrich.com The incorporation of the 4-fluorophenyl group from this compound could be a strategy to impart desirable fluorinated characteristics to new polymer systems.

Application in Ligand Synthesis for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound, with its potential for conversion into various nitrogen-containing heterocycles, makes it a relevant starting material for ligand synthesis. Pyridine and pyrazole-based ligands are widely used in transition metal catalysis.

For example, the synthesis of pyrazolo[3,4-b]pyridine frameworks, which can act as ligands, can be achieved from 5-aminopyrazoles. nih.gov The functional groups present in derivatives of this compound could be tailored to create ligands with specific electronic and steric properties, thereby influencing the activity and selectivity of catalytic processes. The related compound 3-((4-Fluorophenyl)amino)propanenitrile is also a commercially available building block that could be utilized in the synthesis of more complex ligand structures. bldpharm.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for assessing the purity of 3-(4-Fluorophenyl)propanenitrile and analyzing it within mixtures. The development of robust chromatographic methods is essential for separating the main compound from starting materials, by-products, and degradation products.